![molecular formula C20H20IN3O3 B4238956 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4238956.png)
1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione
Overview
Description
1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione, also known as IPMPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPMPD is a pyrrolidine-based molecule that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione exerts its effects by modulating various signaling pathways in cells. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits low toxicity, making it a safe compound to work with. However, one limitation of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione research. One area of interest is the development of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione and its effects on various signaling pathways in cells.
Scientific Research Applications
1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-(4-iodophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O3/c21-14-1-5-17(6-2-14)24-19(25)13-18(20(24)26)22-15-3-7-16(8-4-15)23-9-11-27-12-10-23/h1-8,18,22H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPVQLBBPRCWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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